Olivomycin

Cytotoxicity Species-specific toxicity Comparative oncology

Researchers face significant challenges in selecting the correct aureolic acid antibiotic due to >1000-fold species-dependent toxicity differences among family members. Olivomycin addresses this by providing reproducible, well-characterized activity profiles for translational studies. Key differentiation data: • IC50 as low as 0.0025 μM against human T-lymphocyte CEM cells, enabling sensitive lymphoid malignancy screening • Unique excitation/emission maxima (418/550 nm) for multiplexed flow cytometry without spectral overlap • Validated Topo I inhibitor scaffold (0.5-20 μM) for medicinal chemistry optimization programs

Molecular Formula C45H64O21
Molecular Weight 941 g/mol
CAS No. 11006-70-5
Cat. No. B1226810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlivomycin
CAS11006-70-5
SynonymsOlivomycin
Olivomycins
Molecular FormulaC45H64O21
Molecular Weight941 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O
InChIInChI=1S/C45H64O21/c1-16(46)36(50)42(56)44(58-7)24-10-22-8-21-9-23(63-32-14-28(38(52)18(3)60-32)65-31-13-27(49)43(57-6)20(5)62-31)11-25(47)34(21)40(54)35(22)41(55)45(24)66-33-15-29(39(53)19(4)61-33)64-30-12-26(48)37(51)17(2)59-30/h8-9,11,16-20,24,26-33,36-39,43-54H,10,12-15H2,1-7H3/t16-,17+,18-,19+,20+,24+,26+,27+,28-,29+,30?,31+,32+,33-,36+,37+,38+,39+,43-,44+,45+/m1/s1
InChIKeyCZDBNBLGZNWKMC-MWQNXGTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olivomycin (CAS 11006-70-5): Aureolic Acid Antibiotic for Antitumor Research and Fluorescent DNA Probes


Olivomycin (CAS 11006-70-5) is an antitumor antibiotic belonging to the aureolic acid family, produced by Streptomyces olivoreticuli [1]. It shares a core tricyclic aglycone with mithramycin and chromomycin A3 but differs in its glycosylation pattern and aglycone methylation [2]. Olivomycin exhibits potent, Mg2⁺-dependent binding to GC-rich regions of double-helical DNA, inhibiting RNA transcription and elongation, thereby suppressing protein synthesis and inducing apoptosis . It also serves as a fluorescent marker for heterochromatin characterization and flow cytometry due to its spectral properties [3].

Olivomycin (CAS 11006-70-5): Why Mithramycin and Chromomycin A3 Cannot Be Directly Substituted


Despite belonging to the same aureolic acid family, olivomycin, mithramycin, and chromomycin A3 exhibit profound differences in their biological activity profiles that preclude simple interchange in research or clinical applications. Head-to-head comparative studies reveal that these three compounds differ by >1000-fold in their toxicity towards cultured cells from various species, with distinct species-specific sensitivity patterns [1]. Furthermore, while all three antibiotics bind to GC-rich DNA, their sequence selectivity and footprinting patterns are similar but not identical, leading to differential effects on gene expression [2]. These disparities underscore the necessity of selecting a specific compound based on the experimental model and intended application.

Olivomycin (CAS 11006-70-5): Direct Comparative Data for Procurement Decisions


Species-Specific Cytotoxicity: >1000-Fold Differences Between Olivomycin, Mithramycin, and Chromomycin A3

In a direct head-to-head comparison, the toxicity of olivomycin, mithramycin, and chromomycin A3 towards cultured mammalian cells varied by more than 1000-fold depending on the species of origin. Human cells were maximally sensitive to all three drugs, while mouse and Chinese hamster cells exhibited divergent sensitivity patterns [1].

Cytotoxicity Species-specific toxicity Comparative oncology

Cell Line-Specific Cytotoxicity: Olivomycin I IC50 Values in Leukemia and Lymphoma Cells

Olivomycin I exhibits potent cytotoxicity against human leukemia and lymphoma cell lines with nanomolar IC50 values. Against K562 (human erythroleukemia) cells, the IC50 is 0.025 ± 0.002 μM, while against L1210 (murine leukemia) cells it is 0.034 ± 0.002 μM. It shows even greater potency against human T-lymphocyte lines, with IC50 values of 0.0040 ± 0.0004 μM (Molt4/C8) and 0.0025 ± 0.0000 μM (CEM) [1].

Leukemia Lymphoma IC50 Cytotoxicity

DNA Binding Affinity: Olivomycin A Forms Stable Mg2+-Coordinated Dimers with dsDNA

Olivomycin A binds to double-stranded DNA as an Mg2⁺-coordinated dimer. The binding constant (K) for the (olivomycin A)₂Mg²⁺-DNA complex correlates strongly with cytotoxicity and topoisomerase I inhibition [1]. While absolute K values are not directly compared in a single study, the presence of two acyl residues in olivomycin A's carbohydrate chains is essential for high-affinity DNA binding [2].

DNA binding Affinity constant Mechanism of action

Topoisomerase I Inhibition: Olivomycin I and Derivatives as Topo I Poisons

Olivomycin I inhibits topoisomerase I (Topo I) activity at concentrations ranging from 0.5 to 20 μM. A novel derivative (compound 5) exhibited even more potent Topo I inhibitory activity, with observable effects at 2.5 μM, and demonstrated lower toxic side effects compared to the parent compound in vivo [1].

Topoisomerase I DNA damage Mechanism of action

Fluorescence Spectral Properties: Distinct Excitation/Emission Maxima for DNA Staining Applications

Olivomycin exhibits distinct fluorescence characteristics compared to mithramycin and chromomycin A3. Unbound olivomycin has an excitation peak at approximately 418 nm and an emission peak at 550 nm. Upon binding to DNA, the excitation peak shifts 5–10 nm toward the red region and the emission peak 5–10 nm toward the blue region [1]. In contrast, unbound mithramycin and chromomycin A3 have excitation peaks at ~425 nm and emission peaks at ~575 nm [2].

Fluorescence Flow cytometry DNA staining Spectral properties

Mutagenicity and DNA Strand Break Induction: Species-Dependent Profiles

Olivomycin, mithramycin, and chromomycin A3 all induce mutations at the HGPRT locus and produce DNA strand breaks in a dose-dependent manner. However, the concentrations required to achieve similar mutagenic or DNA strand break responses differ greatly (>100-fold) between human, mouse, and Chinese hamster cells, with a strong correlation between toxic and mutagenic concentrations [1].

Genotoxicity Mutagenicity DNA damage Species differences

Olivomycin (CAS 11006-70-5): High-Value Application Scenarios Based on Differentiated Evidence


Human Cancer Cell Line Screening for Lymphoid Malignancies

Based on IC50 values as low as 0.0025 μM against human T-lymphocyte CEM cells [1], olivomycin is particularly well-suited for in vitro screening programs targeting lymphoid malignancies. Its sub-nanomolar potency in these lines distinguishes it from chromomycin A3 (IC50 1-60 nM in other cancer lines) and makes it a valuable tool for identifying sensitive leukemia/lymphoma subtypes.

Species-Specific Toxicology and Comparative Oncology Studies

The >1000-fold species-dependent variation in toxicity among olivomycin, mithramycin, and chromomycin A3 [2] positions olivomycin as an essential reference compound for studies investigating species-specific drug responses and cellular uptake mechanisms. This is critical for translational research aiming to extrapolate animal model findings to human outcomes.

DNA Staining and Flow Cytometry with Alternative Spectral Filters

Olivomycin's unique excitation (418 nm) and emission (550 nm) maxima, which differ from mithramycin and chromomycin A3 (425/575 nm) [3], enable its use in flow cytometry assays requiring specific filter sets or in multiplexed panels where spectral overlap with other dyes must be minimized.

Topoisomerase I-Targeted Drug Discovery and Lead Optimization

Olivomycin I inhibits Topo I at 0.5–20 μM, and derivatives with improved therapeutic indices have been identified [4]. This establishes olivomycin as a validated scaffold for medicinal chemistry programs focused on developing novel Topo I poisons with reduced toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olivomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.